molecular formula C17H23N5O3 B7096884 N-[1-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)cyclopentyl]-3-pyrazol-1-ylbutanamide

N-[1-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)cyclopentyl]-3-pyrazol-1-ylbutanamide

Cat. No.: B7096884
M. Wt: 345.4 g/mol
InChI Key: HRWDBYOEMHSYRG-UHFFFAOYSA-N
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Description

N-[1-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)cyclopentyl]-3-pyrazol-1-ylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a cyclopentyl group, and a pyrazole ring, making it a unique structure for research and industrial applications.

Properties

IUPAC Name

N-[1-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)cyclopentyl]-3-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-12(22-9-5-8-19-22)10-14(23)21-17(6-3-4-7-17)16-18-11-13(25-2)15(24)20-16/h5,8-9,11-12H,3-4,6-7,10H2,1-2H3,(H,21,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWDBYOEMHSYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1(CCCC1)C2=NC=C(C(=O)N2)OC)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)cyclopentyl]-3-pyrazol-1-ylbutanamide typically involves multiple steps, including the formation of the pyrimidine and pyrazole rings, followed by their coupling with the cyclopentyl group. Common reagents used in these reactions include methoxyamine, cyclopentanone, and various pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)cyclopentyl]-3-pyrazol-1-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophiles or electrophiles employed.

Scientific Research Applications

N-[1-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)cyclopentyl]-3-pyrazol-1-ylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[1-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)cyclopentyl]-3-pyrazol-1-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-methoxy-6-oxo-1H-pyrimidin-2-yl)cyclopentyl]-3-pyrazol-1-ylbutanamide: shares structural similarities with other pyrimidine and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable subject for research and development.

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